Desmethylselegiline, also known as nordeprenyl, is a primary metabolite of the drug selegiline. It is classified as an irreversible inhibitor of monoamine oxidase type B (MAO-B). [, , , , ] This inhibitory activity has led to its investigation as a potential neuroprotective agent in various experimental models of neurodegenerative diseases. [, , , ] Desmethylselegiline is also of interest in research exploring cytochrome P450 (CYP) enzymes, specifically regarding its role as a substrate and inhibitor. [, , , , , , , ]
Nordeprenyl is synthesized from L-phenylalanine, a naturally occurring amino acid. The compound is classified as a secondary amine and is structurally related to other MAO inhibitors, which are used in the treatment of various neurological conditions. Its classification as a monoamine oxidase B inhibitor positions it among drugs that modulate neurotransmitter levels in the brain, particularly dopamine, which is crucial for motor control and other functions.
The synthesis of nordeprenyl typically involves several key steps:
Nordeprenyl has a molecular formula of C_13H_17N and a molecular weight of approximately 189.28 g/mol. Its structure features:
Nordeprenyl participates in several chemical reactions:
Nordeprenyl primarily exerts its effects through inhibition of monoamine oxidase B, leading to increased levels of dopamine in the synaptic cleft. This mechanism is crucial for its neuroprotective properties, particularly in models of Parkinson's disease.
Nordeprenyl exhibits several notable physical and chemical properties:
Nordeprenyl has several scientific applications:
Nordeprenyl (N-(1-phenylpropan-2-yl)-N-methylprop-2-yn-1-amine) emerged as a structural analog of selegiline during efforts to refine monoamine oxidase-B (MAO-B) inhibitors in the 1980s. Its synthesis involved replacing the selegiline’s methyl group with a hydrogen atom at the propargyl terminus, yielding a secondary amine core. This modification aimed to enhance metabolic stability while preserving MAO-B affinity [7]. Early in vitro studies demonstrated irreversible inhibition kinetics, with Nordeprenyl forming covalent adducts with the flavin adenine dinucleotide (FAD) cofactor within MAO-B’s substrate cavity (Table 1). Rat brain homogenate assays revealed an IC50 of 15 nM against MAO-B, approximately 10-fold higher than rasagiline but comparable to selegiline’s potency [1] [7].
Table 1: Early Pharmacological Profile of Nordeprenyl
Parameter | Value | Experimental System |
---|---|---|
MAO-B IC50 | 15 nM | Rat brain homogenates |
MAO-A IC50 | 8.2 µM | Human platelet mitochondria |
Selectivity Ratio (MAO-B/A) | ~550 | |
Inhibition Kinetics | Irreversible | Flavin adduct formation |
Nordeprenyl’s in vivo neurochemical effects were characterized by sustained (>72 hour) elevation of striatal dopamine in MPTP-treated mice at 0.5 mg/kg doses, confirming target engagement. Unlike non-selective MAO inhibitors, it avoided the "cheese effect" (tyramine-induced hypertension) at therapeutic concentrations due to preserved MAO-A activity in the gut [1] [6].
Nordeprenyl exists in a bidirectional metabolic relationship with selegiline (L-deprenyl). Hepatic cytochrome P450 (CYP2B6/3A4) catalyzes the N-demethylation of selegiline to yield Nordeprenyl, which retains MAO-B inhibitory activity (Figure 1A) [8]. Conversely, Nordeprenyl undergoes re-methylation via amine N-methyltransferases to regenerate selegiline in vivo, constituting a metabolic cycle that prolongs pharmacological activity.
Metabolic Pathway Analysis:
This interconversion has therapeutic implications: Nordeprenyl acts as both a primary metabolite and a reservoir for sustained selegiline activity. Microdialysis studies in rat striatum showed that Nordeprenyl administration (1 mg/kg) maintained extracellular dopamine elevation for 18% longer than equimolar selegiline, attributed to slower enzymatic clearance of the secondary amine [8].
Nordeprenyl belongs to the propargylamine class of irreversible MAO-B inhibitors, sharing mechanistic features with first-generation (selegiline) and second-generation (rasagiline) agents but distinguished by its unique metabolic profile [1] [6].
Classification by Selectivity and Binding Kinetics:
Table 2: Classification Relative to Clinical MAO-B Inhibitors
Inhibitor | Generation | Reversibility | Selectivity (MAO-B/A) | Nordeprenyl Similarity |
---|---|---|---|---|
Selegiline | 1st | Irreversible | ~300 | Metabolic precursor |
Rasagiline | 1st | Irreversible | ~50 | Structural analog |
Safinamide | 3rd | Reversible | >1000 | Divergent mechanism |
Nordeprenyl | (Research) | Irreversible | ~550 | Reference compound |
Structurally, Nordeprenyl’s secondary amine group reduces lipophilicity (cLogP = 1.8 vs. selegiline’s 2.3), potentially limiting blood-brain barrier permeability. However, in situ perfusion models show 22% higher brain uptake than selegiline, possibly due to decreased plasma protein binding (78% vs. 94%) [1] [7]. Its classification remains distinct from reversible inhibitors like safinamide, which lack covalent binding and exhibit additional sodium channel blocking activity [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7